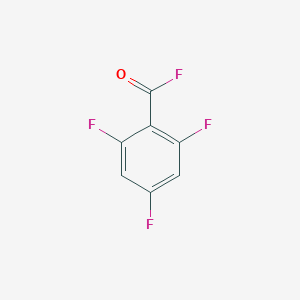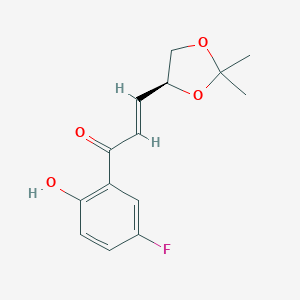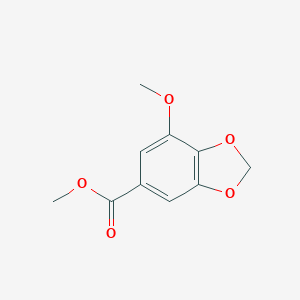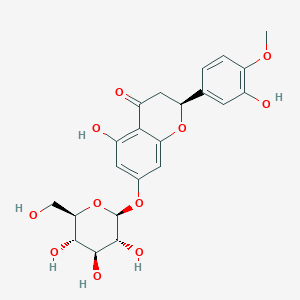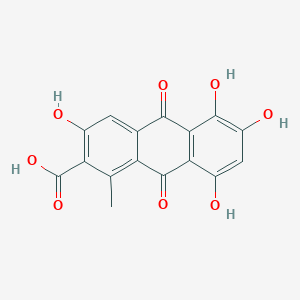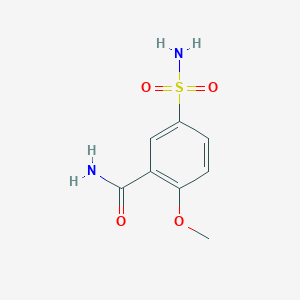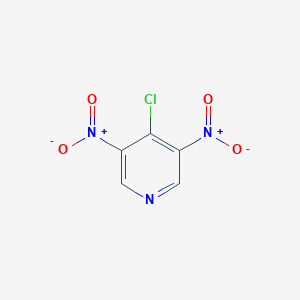![molecular formula C38H44ClN3O6S B135844 2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate CAS No. 127966-70-5](/img/structure/B135844.png)
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a synthetic compound known for its anti-inflammatory properties. It is a prodrug of indomethacin, designed to reduce gastrointestinal toxicity while maintaining therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs .
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the piperidinomethyl group or the phenoxypropyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
科学的研究の応用
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a model compound in studying prodrug design and synthesis.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases.
Industry: Utilized in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).
作用機序
The compound exerts its effects by being metabolized into active indomethacin, which inhibits cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
類似化合物との比較
Similar Compounds
Indomethacin: The parent compound with similar anti-inflammatory properties but higher gastrointestinal toxicity.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.
Naproxen: An NSAID with a longer half-life and different side effect profile.
Uniqueness
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is unique due to its design as a prodrug, which aims to reduce gastrointestinal side effects while maintaining efficacy. This makes it a promising candidate for safer NSAID therapy .
特性
CAS番号 |
127966-70-5 |
|---|---|
分子式 |
C38H44ClN3O6S |
分子量 |
706.3 g/mol |
IUPAC名 |
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C38H44ClN3O6S/c1-27-33(34-23-31(46-2)14-15-35(34)42(27)38(45)29-10-12-30(39)13-11-29)24-37(44)48-20-21-49-26-36(43)40-16-7-19-47-32-9-6-8-28(22-32)25-41-17-4-3-5-18-41/h6,8-15,22-23H,3-5,7,16-21,24-26H2,1-2H3,(H,40,43) |
InChIキー |
SWFXMFDHMPMWMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCSCC(=O)NCCCOC4=CC=CC(=C4)CN5CCCCC5 |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCSCC(=O)NCCCOC4=CC=CC(=C4)CN5CCCCC5 |
| 127966-70-5 | |
同義語 |
(N-(3-(3-(piperidinylmethyl)phenoxy)propyl)carbamoylmethylthio)ethyl 1-(p-chlorobenzoyl) 5-methoxy-2-methyl-3-indolylacetate 2-(N-(3-(3-(piperidinomethyl)phenoxy)propyl)carbamoylmethylthio)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate 2-PPPCMMI CP 331 CP 331, maleate CP-331 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



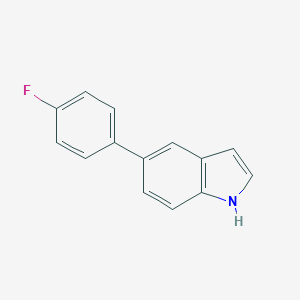

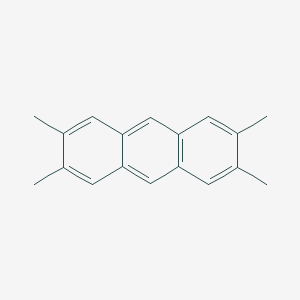
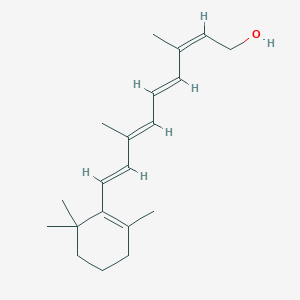
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
